molecular formula C13H11FO2 B6373109 2-Fluoro-5-(3-hydroxymethylphenyl)phenol CAS No. 1261890-26-9

2-Fluoro-5-(3-hydroxymethylphenyl)phenol

Cat. No.: B6373109
CAS No.: 1261890-26-9
M. Wt: 218.22 g/mol
InChI Key: YMROXYLMCVGOAG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-hydroxymethylphenyl)phenol is an organic compound characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-hydroxymethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions are tailored to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

2-Fluoro-5-(3-hydroxymethylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(2-hydroxymethylphenyl)phenol
  • 4-Fluoro-2-methylphenol

Comparison

Compared to similar compounds, 2-Fluoro-5-(3-hydroxymethylphenyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-5-[3-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMROXYLMCVGOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684142
Record name 4-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-26-9
Record name 4-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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